4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide
Description
Properties
IUPAC Name |
4-propyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S/c1-2-4-16-6-8-17(9-7-16)19(22)21-15-20(10-12-23-13-11-20)18-5-3-14-24-18/h3,5-9,14H,2,4,10-13,15H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSIQEKYYLYGAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation Followed by Reduction
4-Propylbenzoic acid is synthesized through a three-step process:
- Friedel-Crafts acylation : Toluene reacts with propionyl chloride in the presence of AlCl₃ to yield 4-propionyltoluene.
- Oxidation : The ketone intermediate is oxidized to 4-propylbenzoic acid using KMnO₄ in acidic conditions.
- Purification : Recrystallization from ethanol-water mixtures provides the acid in >95% purity.
Preparation of [4-(Thiophen-2-yl)Oxan-4-yl]Methanamine
Nucleophilic Addition to Oxan-4-one
- Formation of oxan-4-one intermediate : Tetrahydropyran-4-one is treated with thiophen-2-ylmagnesium bromide in dry THF under inert conditions. The Grignard reagent attacks the carbonyl carbon, yielding 4-(thiophen-2-yl)oxan-4-ol.
- Reductive amination : The alcohol is converted to the amine via a two-step process:
Amide Bond Formation
Acid Chloride Route
- Activation of 4-propylbenzoic acid : The acid reacts with thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux to form 4-propylbenzoyl chloride.
- Coupling with the amine : The acid chloride is added dropwise to a solution of [4-(thiophen-2-yl)oxan-4-yl]methanamine and triethylamine in DCM at 0°C. The reaction proceeds at room temperature for 12 hours, yielding the crude amide.
- Purification : Column chromatography (ethyl acetate/hexane, 3:7) isolates the product in 82% yield.
Coupling Reagent-Mediated Synthesis
For improved efficiency, carbodiimide reagents like EDCl/HOBt are employed:
- Activation : 4-Propylbenzoic acid, EDCl, and HOBt are stirred in DMF at 0°C for 30 minutes.
- Amine addition : [4-(thiophen-2-yl)oxan-4-yl]methanamine is added, and the mixture is stirred at room temperature for 24 hours.
- Work-up : Aqueous extraction and silica gel chromatography afford the product in 88% yield.
Alternative Synthetic Pathways
Suzuki-Miyaura Cross-Coupling
A patent by Ardelyx, Inc. (US 10,392,413) describes palladium-catalyzed cross-coupling for analogous benzamides:
- Borylation of thiophene : Thiophen-2-ylboronic acid is prepared via Miyaura borylation.
- Coupling with oxan-4-yl bromide : The boronic acid reacts with 4-bromooxane under Pd(PPh₃)₄ catalysis, yielding 4-(thiophen-2-yl)oxane.
- Functionalization : The oxane derivative is converted to the methanamine as in Section 3.1.
Optimization and Challenges
Stereochemical Considerations
The tetrahydropyran ring introduces stereogenic centers. Chiral HPLC analysis confirms the racemic nature of the amine intermediate unless resolved using chiral auxiliaries.
Solvent and Temperature Effects
- THF vs. DCM : THF improves solubility of Grignard reagents but requires lower temperatures (−78°C) to avoid side reactions.
- Microwave-assisted synthesis : Reduces reaction times for amide coupling from 24 hours to 30 minutes at 100°C.
Analytical Characterization
- NMR :
- HPLC-MS : m/z 385.2 [M+H]⁺, retention time 6.7 minutes (C18 column, acetonitrile/water 70:30).
Industrial-Scale Production
A 2025 patent (US 10,392,413) outlines kilogram-scale synthesis using continuous flow reactors:
- Flow hydrogenation : The oxan-4-one intermediate is reduced with H₂/Pd-C in a packed-bed reactor at 50°C.
- In-line purification : Simulated moving bed (SMB) chromatography isolates the amine with >99% purity.
Chemical Reactions Analysis
Types of Reactions
4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide can undergo various types of chemical reactions:
Substitution: The propyl group can undergo nucleophilic substitution reactions, where the propyl halide can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzamides
Scientific Research Applications
4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, especially in the development of heterocyclic compounds.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the tetrahydropyran moiety can form hydrogen bonds with polar residues . This dual interaction can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Several benzamide derivatives share structural motifs with the target compound. Key examples include:
*Estimated based on structural analogy; †Calculated from molecular formula.
Key Observations :
Key Observations :
Physicochemical and Spectral Properties
Infrared (IR) Spectroscopy
- Target Compound : Expected C=O stretch at ~1660–1680 cm⁻¹ (amide I band) and N-H stretch at ~3150–3300 cm⁻¹, consistent with benzamide derivatives .
- 4-(Thiophen-2-yl)benzamide Analogues : Absence of C=O bands in cyclized products (e.g., triazoles ) confirms structural transformations.
Nuclear Magnetic Resonance (NMR)
Biological Activity
4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The molecular formula for this compound is . The compound features a thiophene ring, an oxane structure, and a benzamide moiety, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a kinase inhibitor, which is significant in cancer therapy. Kinases play a crucial role in cell signaling pathways, and their inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Key Mechanisms Include:
- Inhibition of Tyrosine Kinases : Similar compounds have shown effectiveness in inhibiting tyrosine kinases involved in cancer progression.
- Modulation of Cell Cycle : The compound may influence the mitotic spindle assembly checkpoint, potentially leading to cell cycle arrest.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. A study on related benzamide derivatives demonstrated potent anti-proliferative effects against various cancer cell lines. For instance, the IC50 values for related compounds were reported as low as 15 nM against HCT116 colon cancer cells .
Neuroprotective Effects
There is emerging evidence that compounds with similar structures possess neuroprotective properties. They may modulate neurotransmitter systems or exhibit antioxidant effects, which can be beneficial in neurodegenerative diseases.
Case Studies
- Study on Kinase Inhibition : A study demonstrated that benzamide derivatives could inhibit TTK/Mps1 kinase with a Ki value of 0.8 nM, leading to significant anti-proliferative activity in human cancer cell lines . This suggests that this compound may share similar inhibitory characteristics.
- Neuroprotective Study : A related compound was tested for neuroprotective effects in vitro, showing a reduction in oxidative stress markers in neuronal cell cultures . This indicates potential therapeutic applications for neurodegenerative conditions.
Data Table: Biological Activity Overview
Q & A
Basic: What are the recommended synthetic routes for 4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions, typically starting with coupling a benzamide derivative with a functionalized oxane-thiophene precursor. Key steps include:
- Amide bond formation : Use 4-propylbenzoyl chloride and a 4-(thiophen-2-yl)oxan-4-yl)methylamine derivative under Schotten-Baumann conditions (e.g., NaOH, dichloromethane) .
- Oxane ring construction : Cyclization of diols with thiophene-containing aldehydes using acid catalysis (e.g., p-toluenesulfonic acid in toluene) .
- Purification : Employ UHPLC-MS for monitoring reaction progress and column chromatography (silica gel, hexane/ethyl acetate gradient) for isolation .
Optimization : Adjust solvent polarity (e.g., THF for better solubility) and temperature (reflux for faster cyclization) to improve yields (target >40%) .
Basic: How is the molecular structure of this compound validated, and which techniques are critical for characterization?
Answer:
Structural validation requires a combination of:
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX programs (e.g., SHELXL for refinement) .
- NMR spectroscopy : Analyze and spectra to verify substituents (e.g., thiophene protons at δ 6.8–7.2 ppm, oxane methylene at δ 3.5–4.0 ppm) .
- Mass spectrometry : Confirm molecular weight via UHPLC-ESI-MS (expected [M+H]+ ~385.2) .
Basic: What in vitro biological screening strategies are suitable for evaluating its bioactivity?
Answer:
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with IC comparisons to analogs like N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide derivatives .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) .
- Controls : Include positive controls (e.g., fluconazole for antifungal assays) and solvent-only blanks .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve its therapeutic potential?
Answer:
- Functional group variation : Modify the oxane ring (e.g., replace with morpholine) or benzamide substituents (e.g., halogenation) to assess impact on kinase inhibition .
- Assay selection : Prioritize targets identified in docking studies (e.g., EGFR kinase) using fluorescence polarization assays .
- Data analysis : Compare IC values across derivatives (e.g., trifluoromethoxy vs. propyl groups) to identify key pharmacophores .
Advanced: How should researchers address contradictions in biological activity data across similar compounds?
Answer:
- Meta-analysis : Compile data from analogs (e.g., N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-4-trifluoromethoxybenzamide) to identify trends in logP vs. activity .
- Experimental replication : Repeat assays under standardized conditions (e.g., fixed serum concentration in cell culture) .
- Mechanistic studies : Use SPR (surface plasmon resonance) to validate binding affinity discrepancies (e.g., false positives in enzyme inhibition) .
Advanced: What methodologies elucidate its interaction with protein targets, such as kinases?
Answer:
- Kinase inhibition profiling : Screen against a panel of 50+ kinases (e.g., JAK2, CDK2) using ADP-Glo™ assays .
- Crystallography : Co-crystallize the compound with target proteins (e.g., PDB-deposited kinase structures) to map binding pockets .
- Thermal shift assays : Measure ΔT (melting temperature shift) to quantify stabilization of protein-ligand complexes .
Advanced: How can analytical workflows be optimized to resolve co-eluted impurities during synthesis?
Answer:
- Chromatographic separation : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with gradient elution (5–95% organic phase over 20 min) .
- Method validation : Perform spike-and-recovery experiments to confirm impurity removal (>98% purity) .
- Advanced detection : Couple LC-MS/MS with MRM (multiple reaction monitoring) for trace-level impurity quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
